molecular formula C6H18ClN3 B11729606 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride

Cat. No.: B11729606
M. Wt: 167.68 g/mol
InChI Key: CGTUUVJEUXPLHV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group and a dimethylpropane backbone. It is commonly used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride typically involves the reaction of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, tertiary amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, altering the oxidative state of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine
  • N1,N1-Dimethylpropane-1,3-diamine
  • 2-(Aminomethyl)propane-1,3-diamine

Uniqueness

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of both aminomethyl and dimethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H18ClN3

Molecular Weight

167.68 g/mol

IUPAC Name

2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride

InChI

InChI=1S/C6H17N3.ClH/c1-9(2)5-6(3-7)4-8;/h6H,3-5,7-8H2,1-2H3;1H

InChI Key

CGTUUVJEUXPLHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN)CN.Cl

Origin of Product

United States

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